molecular formula C11H11ClN2OS B8370056 5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine

5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine

Cat. No. B8370056
M. Wt: 254.74 g/mol
InChI Key: HPRQKYQJUZTLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

[5-chloro-2-(1,2-thiazol-5-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C11H11ClN2OS/c12-9-1-2-11(8(5-9)6-13)15-7-10-3-4-14-16-10/h1-5H,6-7,13H2

InChI Key

HPRQKYQJUZTLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OCC2=CC=NS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione (464 mg, 1.20 mmol), 2-propanol (20 mL), water (2.5 mL), and THF (25 mL) was added NaBH4 (295 mg, 7.80 mmol). The reaction was stirred at room temperature for 16 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator. This material was taken up in 2-propanol (20 mL), glacial acetic acid (1.2 mL), and water (1.0 mL) and the reaction was heated to 80° C. in a sealed tube for 24 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator to afford the title compound.
Name
2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step Two

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